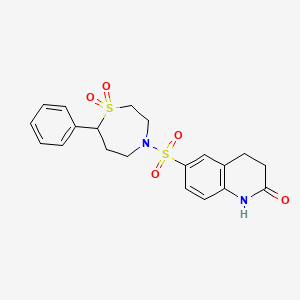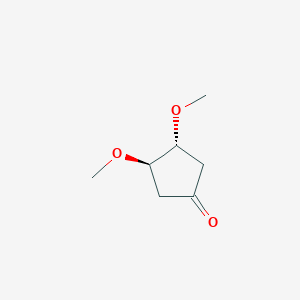
(3R,4R)-3,4-Dimethoxycyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Dimethoxycyclopentan-1-one, also known as DCK, is a synthetic compound that belongs to the class of arylcyclohexylamines. DCK has gained significant attention in recent years due to its potential application in scientific research.
Mechanism of Action
(3R,4R)-3,4-Dimethoxycyclopentan-1-one acts as a selective NMDA receptor antagonist by binding to the receptor's ion channel and blocking the influx of calcium ions. This blockade of calcium ion influx results in decreased glutamate release and reduced neuronal excitability. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been found to have affinity for other receptors, such as sigma-1 receptors and serotonin receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have a range of biochemical and physiological effects. It has been shown to cause a dose-dependent decrease in locomotor activity in mice, as well as a decrease in body temperature. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been found to have anxiolytic and antidepressant-like effects in animal models. In addition, (3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have neuroprotective effects, potentially due to its ability to reduce glutamate release and neuronal excitability.
Advantages and Limitations for Lab Experiments
One advantage of using (3R,4R)-3,4-Dimethoxycyclopentan-1-one in lab experiments is its selectivity for NMDA receptors, which allows for more precise manipulation of these receptors compared to other NMDA receptor antagonists. However, (3R,4R)-3,4-Dimethoxycyclopentan-1-one's potency and duration of action may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of (3R,4R)-3,4-Dimethoxycyclopentan-1-one and its long-term effects on neuronal function.
Future Directions
There are several future directions for research on (3R,4R)-3,4-Dimethoxycyclopentan-1-one. One area of interest is the potential therapeutic applications of (3R,4R)-3,4-Dimethoxycyclopentan-1-one in neurological disorders. Additionally, further research is needed to understand the effects of (3R,4R)-3,4-Dimethoxycyclopentan-1-one on synaptic plasticity and long-term potentiation. Finally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of (3R,4R)-3,4-Dimethoxycyclopentan-1-one, including its metabolism and elimination from the body.
In conclusion, (3R,4R)-3,4-Dimethoxycyclopentan-1-one is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for NMDA receptors and its ability to block calcium ion influx make it a useful tool for studying the role of NMDA receptors in various neurological disorders. However, more research is needed to fully understand the potential therapeutic applications of (3R,4R)-3,4-Dimethoxycyclopentan-1-one and its long-term effects on neuronal function.
Synthesis Methods
The synthesis of (3R,4R)-3,4-Dimethoxycyclopentan-1-one involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form 3,4-dimethoxyphenylacetyl chloride. The resulting product is then reacted with cyclopentanone in the presence of a base to form (3R,4R)-3,4-Dimethoxycyclopentan-1-one.
Scientific Research Applications
(3R,4R)-3,4-Dimethoxycyclopentan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a useful tool for studying the role of NMDA receptors in various neurological disorders, such as depression, schizophrenia, and Alzheimer's disease. (3R,4R)-3,4-Dimethoxycyclopentan-1-one has also been used to study the effects of NMDA receptor blockade on synaptic plasticity and long-term potentiation.
properties
IUPAC Name |
(3R,4R)-3,4-dimethoxycyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-6-3-5(8)4-7(6)10-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKAMIBYHJKMBV-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(=O)CC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC(=O)C[C@H]1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)
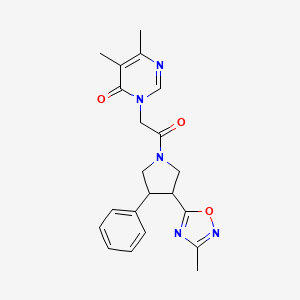
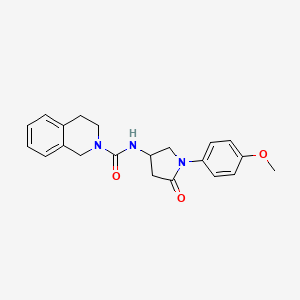
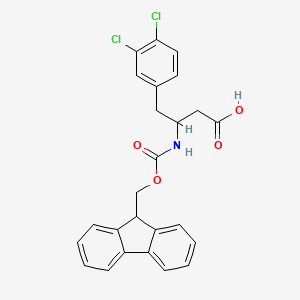


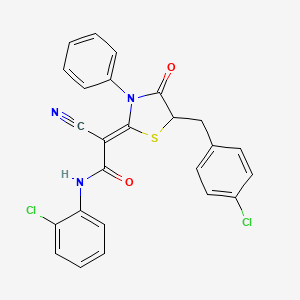
![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2709070.png)
![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709076.png)
